molecular formula C22H27N3O B10821287 6-Nor-allyl-lysergic acid diethylamide

6-Nor-allyl-lysergic acid diethylamide

Cat. No.: B10821287
M. Wt: 349.5 g/mol
InChI Key: JCQLEPDZFXGHHQ-UHFFFAOYSA-N
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Description

AL-LAD, also known as 6-allyl-6-nor-lysergic acid diethylamide, is a synthetic psychedelic compound belonging to the lysergamide family. It is an analog of lysergic acid diethylamide (LSD) and shares many of its chemical and structural properties. AL-LAD is known for its hallucinogenic effects and is often sought after by individuals looking for a unique psychedelic experience .

Preparation Methods

Synthetic Routes and Reaction Conditions

AL-LAD is synthesized starting from nor-lysergic acid diethylamide as a precursor. The synthesis involves the use of allyl bromide as a reactant. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired chemical transformations occur .

Industrial Production Methods

Industrial production of AL-LAD follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to obtain high-purity AL-LAD. The production is carried out under strict regulatory guidelines to ensure safety and quality .

Chemical Reactions Analysis

Types of Reactions

AL-LAD undergoes various chemical reactions, including:

    Oxidation: AL-LAD can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the chemical structure of AL-LAD, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of specific functional groups in the AL-LAD molecule with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AL-LAD can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

AL-LAD has several scientific research applications, including:

Mechanism of Action

The mechanism of action of AL-LAD involves its interaction with serotonin receptors in the brain. AL-LAD primarily acts as an agonist at the 5-HT2A receptor, which is responsible for its hallucinogenic effects. The activation of this receptor leads to changes in neurotransmitter release and neuronal activity, resulting in altered perception and cognition .

Comparison with Similar Compounds

AL-LAD is similar to other lysergamides such as lysergic acid diethylamide (LSD), 1-propionyl-lysergic acid diethylamide (1P-LSD), lysergic acid amide (LSA), lysergic acid 2,4-dimethylazetidide (LSZ), and ethyl-lysergic acid diethylamide (ETH-LAD). Compared to LSD, AL-LAD is slightly milder but more visual in its effects. It is often favored for its less intense but more visually stimulating experience .

List of Similar Compounds

  • Lysergic acid diethylamide (LSD)
  • 1-propionyl-lysergic acid diethylamide (1P-LSD)
  • Lysergic acid amide (LSA)
  • Lysergic acid 2,4-dimethylazetidide (LSZ)
  • Ethyl-lysergic acid diethylamide (ETH-LAD)
  • Propyl-lysergic acid diethylamide (PRO-LAD)

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3

InChI Key

JCQLEPDZFXGHHQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C

Origin of Product

United States

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